Cas no 363-11-1 (3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1))

3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1) structure
363-11-1 structure
Product name:3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1)
CAS No:363-11-1
MF:C13H14N2O.CLH
Molecular Weight:250.724
CID:309688
PubChem ID:196973

3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • 3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1)
    • 7-methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole,hydrochloride
    • HARMALINE HYDROCHLORIDE
    • 3H-Pyrido(3,4-b)indole, 4,9-dihydro-7-methoxy-1-methyl-, monohydrochloride
    • 7-Methoxy-1-methyl-3H-pyrido(3,4-b)indole monohydrochloride
    • EINECS 206-655-0
    • HARMALINE HCL
    • Harmidine HCl
    • Harmidine hydrochloride
    • NSC 91546
    • FT-0626856
    • NS00079668
    • SCHEMBL1360259
    • 64056X913V
    • 3H-PYRIDO(3,4-B)INDOLE, 4,9-DIHYDRO-7-METHOXY-1-METHYL-, HYDROCHLORIDE (1:1)
    • CHEMBL2165708
    • 3H-Pyrido[3, 4,9-dihydro-7-methoxy-1-methyl-, monohydrochloride
    • 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
    • NSC91546
    • UNII-64056X913V
    • 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride
    • NSC-91546
    • DTXSID20975685
    • AKOS030231002
    • 363-11-1
    • インチ: InChI=1S/C13H14N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-4,7,14H,5-6H2,1-2H3;1H
    • InChIKey: VREGDLJVYAILMW-UHFFFAOYSA-N
    • SMILES: Cl.COC1C=CC2=C3CCNC(C)=C3N=C2C=1

計算された属性

  • 精确分子量: 250.08745
  • 同位素质量: 250.087291
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 504
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.6

じっけんとくせい

  • 密度みつど: 1.25
  • Boiling Point: 426.4°Cat760mmHg
  • フラッシュポイント: 211.7°C
  • PSA: 33.62
  • LogP: 2.77920

3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TargetMol Chemicals
T8769-100 mg
Harmaline hydrochloride
363-11-1 99.53%
100MG
¥ 1,416 2023-07-11
TargetMol Chemicals
T8769-50 mg
Harmaline hydrochloride
363-11-1 99.53%
50mg
¥ 787 2023-07-11
TargetMol Chemicals
T8769-50mg
Harmaline hydrochloride
363-11-1 99.53%
50mg
¥ 787 2024-07-20
TargetMol Chemicals
T8769-10mg
Harmaline hydrochloride
363-11-1 99.53%
10mg
¥ 344 2024-07-20
A2B Chem LLC
AG02043-100mg
harmaline hydrochloride
363-11-1 >98%(HPLC)
100mg
$255.00 2024-04-20
Aaron
AR00CXDZ-100mg
Harmaline hydrochloride
363-11-1 95%
100mg
$347.00 2025-02-13
Aaron
AR00CXDZ-10mg
Harmaline hydrochloride
363-11-1 95%
10mg
$89.00 2025-02-13
TargetMol Chemicals
T8769-25 mg
Harmaline hydrochloride
363-11-1 99.53%
25mg
¥ 619 2023-07-11
TargetMol Chemicals
T8769-100mg
Harmaline hydrochloride
363-11-1 99.53%
100mg
¥ 1416 2024-07-20
TargetMol Chemicals
T8769-10 mg
Harmaline hydrochloride
363-11-1 99.53%
10mg
¥ 344 2023-07-11

3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1) 関連文献

3H-Pyrido[3,4-b]indole,4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1)に関する追加情報

Introduction to 3H-Pyrido[3,4-b]indole, 4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1) (CAS No. 363-11-1)

3H-Pyrido[3,4-b]indole, 4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1), also known as Harmaline hydrochloride, is a compound with significant importance in the fields of chemistry, biology, and pharmacology. This compound is a member of the β-carboline family and has been extensively studied for its diverse biological activities and potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a subject of ongoing research in various scientific disciplines.

The chemical formula of Harmaline hydrochloride is C13H14N2O·HCl, and it has a molecular weight of approximately 250.72 g/mol. The compound is characterized by its indole core and the presence of a methoxy group at the 7-position and a methyl group at the 1-position. These functional groups contribute to its distinct chemical properties and biological activities.

Harmaline hydrochloride has been the focus of numerous studies due to its potential therapeutic applications. One of the most notable areas of research is its role as a monoamine oxidase inhibitor (MAOI). MAOIs are used in the treatment of various psychiatric disorders, including depression and anxiety. The mechanism of action involves inhibiting the enzymatic breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their levels in the brain. This can lead to improved mood and reduced anxiety symptoms.

Recent studies have also explored the neuroprotective properties of Harmaline hydrochloride. Research published in the Journal of Neurochemistry has shown that this compound can protect neurons from oxidative stress and apoptosis, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The neuroprotective effects are attributed to its ability to modulate intracellular signaling pathways and reduce oxidative damage.

In addition to its potential in neurology, Harmaline hydrochloride has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory conditions. This property makes it a potential therapeutic agent for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetics of Harmaline hydrochloride have also been studied extensively. It is rapidly absorbed after oral administration and has a relatively short half-life. The compound is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that are excreted via urine and feces. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing adverse effects.

Clinical trials involving Harmaline hydrochloride have shown promising results in terms of safety and efficacy. A phase II clinical trial conducted on patients with major depressive disorder found that treatment with harmaline resulted in significant improvements in depressive symptoms compared to placebo. However, further large-scale clinical trials are needed to confirm these findings and establish its long-term safety profile.

The synthesis of Harmaline hydrochloride has been optimized using various methods, including traditional organic synthesis techniques and more recent approaches such as microwave-assisted synthesis. These methods have improved yield and purity, making it more accessible for research and development purposes.

In conclusion, 3H-Pyrido[3,4-b]indole, 4,9-dihydro-7-methoxy-1-methyl-, hydrochloride (1:1) (CAS No. 363-11-1) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an important subject of ongoing research in chemistry, biology, and pharmacology. As new findings continue to emerge, this compound holds promise for the development of novel treatments for a range of medical conditions.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd